molecular formula C16H11N3O B263136 3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE

3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE

Cat. No.: B263136
M. Wt: 261.28 g/mol
InChI Key: INGDPXRFSJLWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives. These intermediates are then reacted with various amines to form the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dipeptidyl peptidase 4, which plays a role in glucose metabolism. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

3-[(4-oxoquinazolin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C16H11N3O/c17-9-12-4-3-5-13(8-12)10-19-11-18-15-7-2-1-6-14(15)16(19)20/h1-8,11H,10H2

InChI Key

INGDPXRFSJLWSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CC(=C3)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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